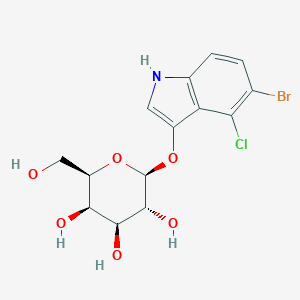

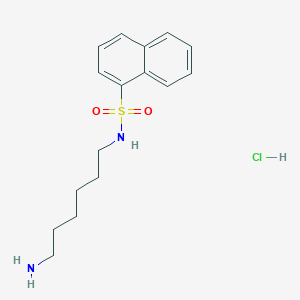

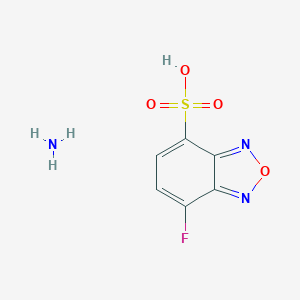

![molecular formula C20H16 B013559 7,12-Diméthylbenz[a]anthracène CAS No. 57-97-6](/img/structure/B13559.png)

7,12-Diméthylbenz[a]anthracène

Vue d'ensemble

Description

Le 7,12-diméthylbenz[a]anthracène est un hydrocarbure aromatique polycyclique connu pour ses propriétés cancérigènes puissantes. Il est largement utilisé dans les laboratoires de recherche pour étudier les mécanismes du cancer et l'initiation tumorale. Ce composé est un immunosuppresseur et un puissant cancérigène de laboratoire organo-spécifique .

Applications De Recherche Scientifique

7,12-Dimethylbenz[a]anthracene is extensively used in scientific research, particularly in the fields of:

Chemistry: Studying the chemical properties and reactions of polycyclic aromatic hydrocarbons.

Biology: Investigating the biological effects of carcinogens on living organisms.

Medicine: Understanding the mechanisms of cancer initiation and progression.

Industry: Used in the development of cancer research models and testing the efficacy of anti-cancer drugs

Mécanisme D'action

Target of Action

7,12-Dimethylbenz[a]anthracene (DMBA) is a powerful organ-specific laboratory carcinogen . It primarily targets T helper lymphocytes, apparently through an inhibition of interleukin 2 production . DMBA serves as a tumor initiator .

Mode of Action

DMBA interacts with its targets by inducing immunosuppression and cytotoxicity . The 7-and 12-positions of the molecule are highly reactive and appear to show a deficiency of electron density . Molecular dioxygen can add across these positions to give a peroxy compound .

Biochemical Pathways

DMBA affects several biochemical pathways. It shows selective necrosis and hemorrhaging in the adrenal gland along with an inhibitory effect on plasma alkaline phosphatase levels . It also suppresses interleukin 2 production and reduces the expression of the high affinity receptor for interleukin 2 .

Pharmacokinetics

It’s known that dmba is widely used in many research laboratories studying cancer , suggesting that it has suitable bioavailability for research applications.

Result of Action

DMBA’s action results in a greatly accelerated rate of tumor growth, making many cancer studies possible . It has been found to be cytotoxic in nature, having carcinogenic properties . In vitro exposure of Con A-activated splenocytes to DMBA results in suppression of the mitogenic response .

Action Environment

It’s known that dmba is a powerful organ-specific laboratory carcinogen , suggesting that its action may vary depending on the specific organ environment

Analyse Biochimique

Biochemical Properties

DMBA interacts with various enzymes and proteins. It is involved in the metabolic activation at the target organ .

Cellular Effects

DMBA has significant effects on various types of cells and cellular processes. It influences cell function by suppressing both humoral and cell-mediated immunity . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

DMBA exerts its effects at the molecular level through several mechanisms. It induces suppression of the mitogenic response, suppressed interleukin 2 production, and reduced the expression of the high affinity receptor for interleukin 2 . It does not affect the expression of the low affinity interleukin 2 receptor .

Temporal Effects in Laboratory Settings

Over time, DMBA shows a greatly accelerated rate of tumor growth, making many cancer studies possible .

Dosage Effects in Animal Models

The effects of DMBA vary with different dosages in animal models . At high doses, DMBA can cause mammary cancer and massive adrenal necrosis .

Metabolic Pathways

DMBA is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of DMBA within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 7,12-diméthylbenz[a]anthracène peut être synthétisé par une série de réactions organiques impliquant la méthylation du benz[a]anthracène. Le processus implique généralement une alkylation de Friedel-Crafts, où le benz[a]anthracène est traité avec des agents méthylants en présence d'un catalyseur acide de Lewis comme le chlorure d'aluminium.

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas largement documentées, le composé est généralement produit dans des environnements de laboratoire contrôlés en raison de sa nature dangereuse. La synthèse nécessite des protocoles de sécurité stricts pour gérer les propriétés toxiques et cancérigènes du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le 7,12-diméthylbenz[a]anthracène subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres dérivés oxygénés.

Réduction : Les réactions de réduction peuvent le convertir en hydrocarbures moins complexes.

Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels dans le cycle aromatique.

Réactifs et conditions courantes :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.

Réduction : Hydrogénation catalytique utilisant des catalyseurs de palladium ou de platine.

Substitution : Alkylation ou acylation de Friedel-Crafts utilisant le chlorure d'aluminium comme catalyseur.

Principaux produits :

Oxydation : Formation de benz[a]anthracène-7,12-dione et d'autres dérivés oxygénés.

Réduction : Formation d'hydrocarbures plus simples.

Substitution : Introduction de groupes alkyle ou acyle dans le cycle aromatique.

4. Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Étude des propriétés chimiques et des réactions des hydrocarbures aromatiques polycycliques.

Biologie : Investigation des effets biologiques des cancérigènes sur les organismes vivants.

Médecine : Compréhension des mécanismes d'initiation et de progression du cancer.

Industrie : Utilisé dans le développement de modèles de recherche sur le cancer et pour tester l'efficacité des médicaments anticancéreux

5. Mécanisme d'action

Le this compound exerce ses effets par le biais d'une activation métabolique. Il est métabolisé par les enzymes du cytochrome P450 pour former des intermédiaires réactifs qui peuvent se lier à l'ADN, conduisant à des mutations et à l'initiation du cancer. Le composé cible principalement la voie du récepteur des hydrocarbures aromatiques, qui joue un rôle crucial dans la médiation de ses effets toxiques et cancérigènes .

Composés similaires :

Benzo[a]pyrène : Un autre hydrocarbure aromatique polycyclique avec des propriétés cancérigènes similaires.

1,3-diméthylbutylamine : Un médicament stimulant structurellement lié à la méthylhexanamine, mais avec des effets biologiques différents.

Unicité : Le this compound est unique en raison de son utilisation spécifique comme initiateur tumoral dans la recherche sur le cancer. Sa capacité à induire des tumeurs organo-spécifiques et son rôle dans l'étude des mécanismes de la cancérogenèse en font un outil précieux dans la recherche scientifique .

Comparaison Avec Des Composés Similaires

Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.

1,3-Dimethylbutylamine: A stimulant drug structurally related to methylhexanamine, but with different biological effects.

Uniqueness: 7,12-Dimethylbenz[a]anthracene is unique due to its specific use as a tumor initiator in cancer research. Its ability to induce organ-specific tumors and its role in studying the mechanisms of carcinogenesis make it a valuable tool in scientific research .

Propriétés

IUPAC Name |

7,12-dimethylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSRBNBHOADGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020510 | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7,12-dimethylbenz[a]anthracene appears as yellow to greenish-yellow crystals or a yellow solid. Odorless. Maximum fluorescence at 440 nm. Bluish-violet fluorescence in UV light. (NTP, 1992), Solid with a greenish-yellow tinge; [HSDB] Greenish-yellow or yellow odorless solid; [CAMEO] Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

187 °F (NTP, 1992), 86 °C | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 0.061 mg/L water at 25 °C, In water, 0.039 mg/L water (average of 6 measured values from literature at 24-27 °C), Slightly soluble in alcohol; soluble in carbon disulfide, toluene, May be solubilized in water by purines such as caffeine, tetramethyluric acid; nucleosides, adenosine, & guanosine also show a solvent action, Freely soluble in benzene; moderately soluble in acetone; slightly soluble in alcohol | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000002 [mmHg], 6.8X10-7 mm Hg at 25 °C | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates, leaflets from acetone-alcohol, faint greenish-yellow tinge, Pale yellow plates from alcohol, acetic acid | |

CAS No. |

57-97-6 | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7,12-Dimethylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMBA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[a]anthracene, 7,12-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,12-dimethylbenz[a]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,12-DIMETHYLBENZANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F05B6S0395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 7,12-Dimethylbenz[a]anthracene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 to 253 °F (NTP, 1992), 123 °C | |

| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7,12-Dimethylbenz(a)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

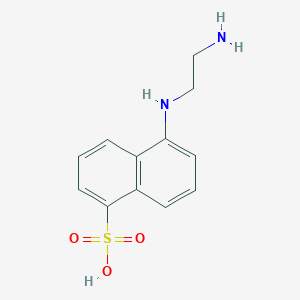

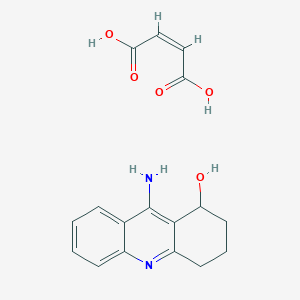

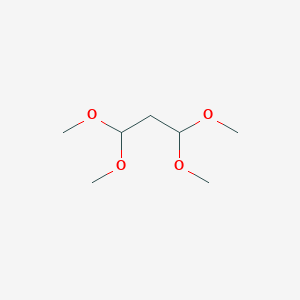

![S-[N-Benzyl(thiocarbamoyl)]-L-cysteine](/img/structure/B13508.png)